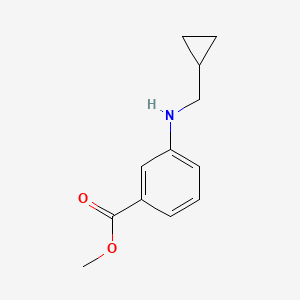
Methyl 3-((cyclopropylmethyl)amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-((cyclopropylmethyl)amino)benzoate is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . It is a derivative of benzoic acid, where the amino group is substituted with a cyclopropylmethyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((cyclopropylmethyl)amino)benzoate typically involves the reaction of 3-aminobenzoic acid with cyclopropylmethylamine in the presence of a suitable esterification agent such as methanol . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((cyclopropylmethyl)amino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates.
Scientific Research Applications
Methyl 3-((cyclopropylmethyl)amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its pharmacological properties.
Industry: Utilized in the production of specialty chemicals.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-aminobenzoate
- Methyl 4-aminobenzoate
- Ethyl 3-aminobenzoate
Uniqueness
Methyl 3-((cyclopropylmethyl)amino)benzoate is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties compared to its analogs .
Biological Activity
Methyl 3-((cyclopropylmethyl)amino)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a benzoate moiety with a cyclopropylmethylamino substituent. This unique structure may influence its interaction with biological targets, affecting its pharmacological profile.
The compound's mechanism of action involves interaction with specific molecular targets, potentially modulating enzyme activity or receptor binding. The cyclopropylmethyl group is particularly noted for enhancing binding affinity, which could lead to significant biological effects. Research indicates that compounds with similar structures can inhibit various kinases, suggesting that this compound may exhibit similar inhibitory properties against specific targets .
In Vitro Studies
Several studies have evaluated the in vitro biological activity of this compound. For instance:
- Anti-Proliferative Activity : The compound has been tested against various cancer cell lines, demonstrating promising anti-proliferative effects. In a study involving MV-4-11 and MDA-MB-468 cell lines, it showed significant inhibition compared to control compounds .
- Enzyme Inhibition : The compound may act as an inhibitor for certain protein kinases involved in cancer progression. Its structural analogs have been shown to inhibit Bcr-Abl and FLT3-ITD kinases, which are critical in leukemia treatment .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest:
- Half-Life : The compound exhibits a half-life conducive to therapeutic use, indicating sustained activity in vivo.
- Bioavailability : Initial assessments show moderate oral bioavailability, which is crucial for drug formulation .
Case Studies
- Case Study on Cancer Treatment : A recent study investigated the effects of this compound on leukemia cell lines. Results indicated that the compound significantly reduced cell viability at micromolar concentrations, suggesting its potential as a therapeutic agent in hematological malignancies .
- Comparative Analysis with Other Compounds : In comparative studies with other benzoate derivatives, this compound demonstrated superior inhibitory activity against specific kinases, highlighting its potential as a lead compound for further development .
Table 1: Summary of Biological Activities
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
methyl 3-(cyclopropylmethylamino)benzoate |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)10-3-2-4-11(7-10)13-8-9-5-6-9/h2-4,7,9,13H,5-6,8H2,1H3 |
InChI Key |
SEUSGKLQEKBEBM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NCC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















